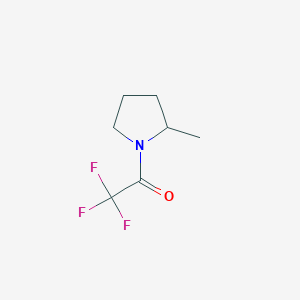
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone, commonly known as TFE, is a fluorinated ketone that has gained significant attention in scientific research due to its unique properties. TFE is a colorless liquid that is soluble in organic solvents and has a boiling point of 102-103°C. This compound has been synthesized through various methods and has been used in a wide range of applications, including biochemical and physiological studies.
Mecanismo De Acción
TFE inhibits acetylcholinesterase by binding to the active site of the enzyme and preventing the hydrolysis of acetylcholine. This leads to an accumulation of acetylcholine in the synapse, resulting in increased neurotransmission. TFE has also been shown to inhibit the activity of butyrylcholinesterase, another enzyme involved in neurotransmission.
Efectos Bioquímicos Y Fisiológicos
TFE has been shown to have a wide range of biochemical and physiological effects. It has been shown to improve memory and cognitive function in animal models of Alzheimer's disease. TFE has also been shown to have anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Additionally, TFE has been shown to have analgesic properties, making it a potential candidate for the treatment of pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TFE has several advantages for use in lab experiments. It is a stable and easily synthesized compound that is readily available. TFE is also a potent inhibitor of acetylcholinesterase, making it a useful tool for studying the mechanism of action of this enzyme. However, TFE has some limitations. It is a toxic compound that can be hazardous if not handled properly. Additionally, TFE has a strong odor that can be unpleasant and may require special handling procedures.
Direcciones Futuras
There are several future directions for research on TFE. One area of interest is the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. TFE has been shown to improve memory and cognitive function in animal models of Alzheimer's disease, making it a potential candidate for drug development. Additionally, TFE has anti-inflammatory and antioxidant properties, making it a potential candidate for the treatment of inflammatory disorders such as rheumatoid arthritis. Further research is needed to determine the efficacy and safety of TFE in these applications.
Métodos De Síntesis
One of the most common methods of synthesizing TFE is through the reaction of 2-methylpyrrolidine with trifluoroacetyl chloride in the presence of a base catalyst. The reaction takes place at room temperature, and the product is obtained through simple distillation. Other methods of synthesis include the reaction of 2-methylpyrrolidine with trifluoromethyl ketone or the reaction of 2-methylpyrrolidine with 2,2,2-trifluoroacetaldehyde.
Aplicaciones Científicas De Investigación
TFE has been widely used in scientific research due to its unique properties. It is a potent inhibitor of acetylcholinesterase, an enzyme that plays a critical role in neurotransmission. TFE has been used to study the mechanism of action of acetylcholinesterase inhibitors and to develop new drugs for the treatment of neurological disorders such as Alzheimer's disease. Additionally, TFE has been used in the synthesis of novel fluorinated compounds and as a solvent in organic chemistry.
Propiedades
Número CAS |
14719-28-9 |
|---|---|
Nombre del producto |
2,2,2-Trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone |
Fórmula molecular |
C7H10F3NO |
Peso molecular |
181.16 g/mol |
Nombre IUPAC |
2,2,2-trifluoro-1-(2-methylpyrrolidin-1-yl)ethanone |
InChI |
InChI=1S/C7H10F3NO/c1-5-3-2-4-11(5)6(12)7(8,9)10/h5H,2-4H2,1H3 |
Clave InChI |
BQWMMFLICUKKOE-UHFFFAOYSA-N |
SMILES |
CC1CCCN1C(=O)C(F)(F)F |
SMILES canónico |
CC1CCCN1C(=O)C(F)(F)F |
Sinónimos |
Pyrrolidine, 2-methyl-1-(trifluoroacetyl)- (8CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Bromo-4-[chloro(phenyl)methyl]benzene](/img/structure/B83590.png)


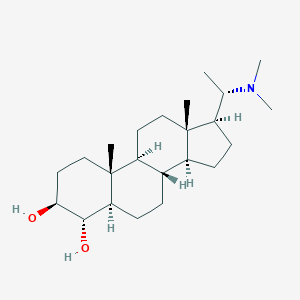
![4-[(Ethylamino)sulfonyl]benzoic acid](/img/structure/B83595.png)

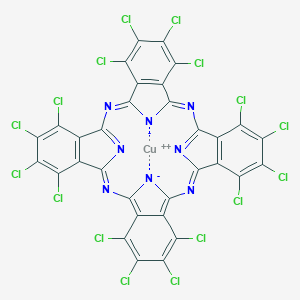
![(3aS,6R,6aS)-6-((R)-2,2-Dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyldihydrofuro[3,4-d][1,3]dioxol-4(3aH)-one](/img/structure/B83598.png)
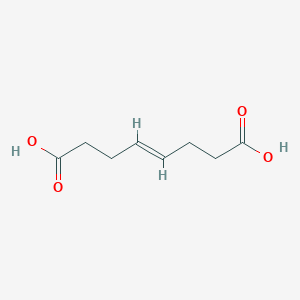
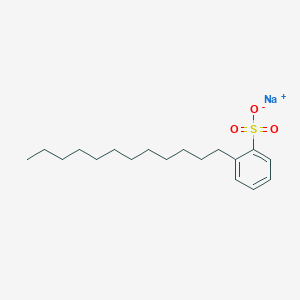

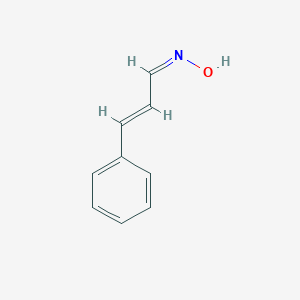
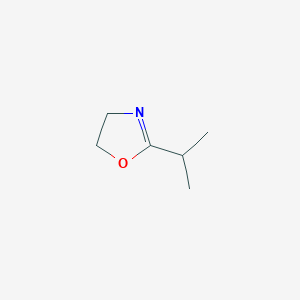
![(2R,3R,4S,5R,6R)-2-[(2S,3S,4S,5R)-3,4-Dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B83614.png)